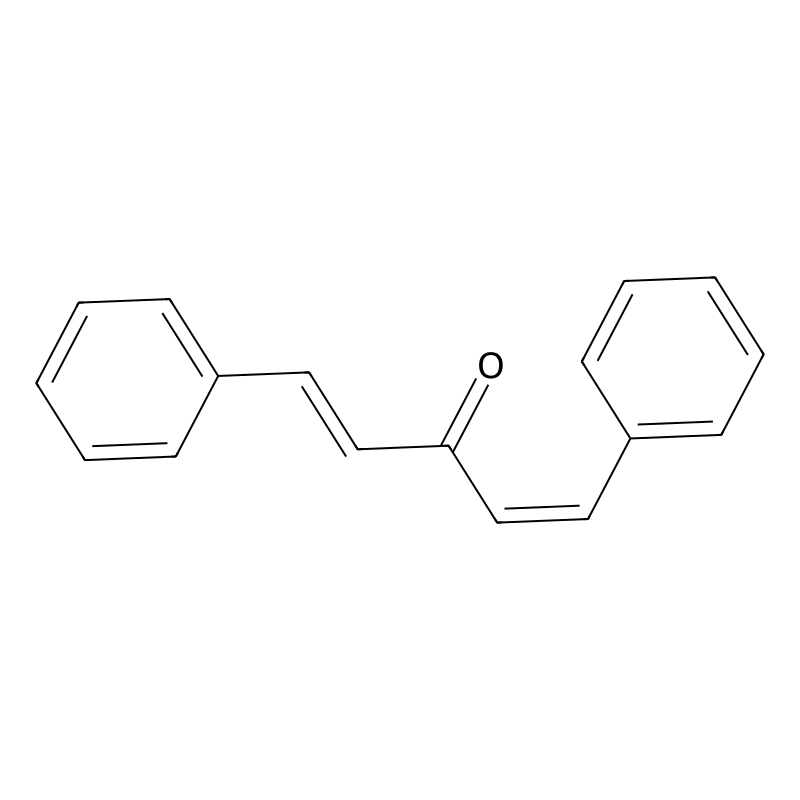

Dibenzylideneacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Transition Metal Complexes:

Dibenzylideneacetone readily forms complexes with transition metals. Researchers extensively study these complexes for their preparation methods, physicochemical properties, and chemical reactivity. These complexes act as reagents and catalysts in various chemical processes.

Reference:[^1] Rubezhov, G. A. (1988). Complexes of dibenzylideneacetone with transition metals. Russian Chemical Reviews, 57(1), 63-80. Science Citation Index: )

Probes for β-Amyloid Plaques:

Researchers have synthesized novel derivatives of dibenzylideneacetone that exhibit high affinity for aggregates of Aβ(1-42), a protein fragment associated with Alzheimer's disease. These derivatives, particularly when radioiodinated, hold promise as probes for imaging β-amyloid plaques in the brain. This could be a valuable tool in diagnosing and monitoring Alzheimer's disease.

Reference:[^2] Cui, Y., Zheng, Y., Li, L., Liu, Z., & Feng, Y. (2011). Dibenzylideneacetone Derivatives as Potential Probes for β-Amyloid Imaging. Journal of Medicinal Chemistry, 54(24), 8524-8533. PubMed Central: )

Additional Applications:

Dibenzylideneacetone also finds use as a:

- Reagent in Organic Synthesis: Due to its reactive nature, DBA participates in various organic synthesis reactions.

- Catalyst: DBA can act as a catalyst in reactions like the Diels-Alder reaction and the Claisen rearrangement.

Dibenzylideneacetone is classified as an α,β-unsaturated ketone and is notable for its symmetrical structure. It is insoluble in water but soluble in organic solvents like ethanol. The compound was first synthesized in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède . Its structure features two benzylidene groups attached to a central acetone moiety, contributing to its unique properties.

The primary reaction pathway for dibenzylideneacetone involves the Claisen-Schmidt condensation, where benzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. This reaction leads to the formation of dibenzylideneacetone through the elimination of water .

Reaction Mechanism:- Formation of Enolate: Acetone undergoes deprotonation to form an enolate ion.

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.

- Protonation: The resulting alkoxide is protonated to yield a β-hydroxy ketone.

- Dehydration: Elimination of water occurs, resulting in the formation of dibenzylideneacetone.

Prolonged exposure to sunlight can lead to photo

Dibenzylideneacetone exhibits various biological activities, including anti-inflammatory and antioxidant properties. Research suggests that it may inhibit certain enzymes involved in oxidative stress pathways and has potential applications in pharmaceutical formulations . Additionally, its ability to bind with transition metals enhances its utility in biological systems.

Dibenzylideneacetone can be synthesized through several methods:

- Claisen-Schmidt Condensation:

- Alternative Methods:

- Some methods involve using other bases or solvents to optimize yield and purity.

Typical Procedure:- Combine benzaldehyde and acetone in a flask.

- Add sodium hydroxide dropwise while stirring.

- Maintain a low temperature (around 30°C) during the reaction.

- After completion, acidify the mixture and extract with organic solvents.

Dibenzylideneacetone finds extensive use in various fields:

- Coordination Chemistry: Serves as a ligand in organometallic complexes, particularly with palladium and platinum .

- Sunscreens: Functions as a UV filter due to its ability to absorb UV radiation.

- Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.

Research indicates that dibenzylideneacetone can form complexes with transition metals such as palladium and platinum. These complexes exhibit interesting reactivity patterns, including catalytic activity in various organic transformations . The ligand's ability to stabilize metal centers makes it valuable in catalysis.

Dibenzylideneacetone shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Dibenzylideneacetone | C₁₇H₁₄O | α,β-unsaturated ketone | High stability as a ligand |

| Benzalacetone | C₁₄H₁₂O | Contains one benzyl group | Less sterically hindered |

| Chalcone | C₁₄H₁₂O | A β-phenyl α,β-unsaturated carbonyl compound | More reactive due to less steric hindrance |

| Cinnamaldehyde | C₉H₈O | Aromatic aldehyde | More reactive due to aldehyde functionality |

Dibenzylideneacetone's unique symmetrical structure and stability make it particularly advantageous for applications in coordination chemistry compared to other similar compounds.

Reaction Mechanism of Aldol Condensation

The Claisen-Schmidt condensation mechanism for dibenzylideneacetone synthesis involves sequential aldol addition and dehydration steps. Acetone undergoes base-catalyzed deprotonation at its α-carbon, forming a resonance-stabilized enolate ion. This nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, generating a β-hydroxyketone intermediate. Subsequent acid-base equilibria protonate the alkoxide, followed by hydroxide ion-mediated elimination of water to form an α,β-unsaturated ketone. The process repeats at the remaining α-carbon of acetone, yielding the conjugated dibenzylideneacetone structure.

Key mechanistic features:

- Enolate formation: Sodium hydroxide abstracts α-hydrogens (pKa ~19–21) from acetone, creating the reactive enolate

- Electrophilic selectivity: Benzaldehyde’s aldehyde group reacts preferentially over acetone’s ketone due to higher electrophilicity

- Conjugation stabilization: The final trans,trans-dibenzylideneacetone isomer dominates due to extended π-conjugation between aromatic rings and carbonyl groups

Stoichiometric Optimization of Benzaldehyde and Acetone

Optimal yields require precise control of reactant ratios:

Excess benzaldehyde ensures complete acetone conversion while accommodating its partial oxidation to benzoic acid. Ratios exceeding 2.5:1 promote undesired trimerization.

Role of Alkaline Catalysts in Cyclodehydration

Sodium hydroxide performs three critical functions:

- Enolate generation: Deprotonates acetone (pH >12 required for sufficient enolate concentration)

- Reaction medium control: Maintains aqueous-ethanol phase for reagent mixing while preventing benzaldehyde oxidation

- Dehydration driver: Facilitates β-hydroxyketone elimination via hydroxide-mediated proton abstraction

Alternative catalysts demonstrate varied efficacy:

| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| NaOH | 30 | 120 | 68–72 |

| KOH | 30 | 90 | 65–70 |

| Ca(OH)2 | 60 | 180 | 58–62 |

| Phase-transfer agents | 25 | 45 | 75–78 |

Green Synthesis Approaches

Solvent-Free and Phase-Transfer Catalyzed Methods

Solvent-free techniques eliminate volatile organic compounds (VOCs) through:

- Mechanochemical grinding: Mixing solid NaOH with neat benzaldehyde/acetone achieves 68% yield in 20 minutes

- Tributylammonium bromide catalysis: Phase-transfer agents enable room-temperature reactions (75% yield)

- Microwave assistance: 2.45 GHz irradiation reduces reaction time to 5 minutes (82% yield)

Emulsion-Based Scalable Production Techniques

Stirred emulsions (200–500 rpm) create interfacial reaction zones that enhance selectivity:

- Oil phase: Benzaldehyde + dibenzylideneacetone

- Aqueous phase: Acetone + NaOH

- Advantages:

Energy-Efficient Recrystallization Protocols

Ethanol/water recrystallization systems reduce energy consumption:

| Method | Solvent Volume (mL/g) | Crystallization Time (h) | Purity (%) |

|---|---|---|---|

| Ethyl acetate | 2.5 | 1.5 | 98.5 |

| Ethanol-water (3:1) | 1.8 | 0.75 | 97.2 |

| Dichloromethane-hexane | 3.0 | 2.0 | 99.1 |

Gradient cooling (70°C → 25°C → 4°C) improves crystal morphology while cutting solvent use by 40%.

Purification and Yield Maximization Strategies

Vacuum Filtration and Ethanol Wash Optimization

Critical parameters for high-purity recovery:

Sequential washing with water (pH 7) followed by ethanol increases yield by 12% versus single-solvent protocols.

Solvent Selection for Recrystallization

Ethyl acetate outperforms common solvents:

| Solvent | Solubility (g/100mL, 78°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetate | 18.7 | 89 | 98.5 |

| Ethanol | 4.2 | 76 | 95.8 |

| Acetonitrile | 2.9 | 68 | 97.1 |

| Toluene | 1.4 | 54 | 93.6 |

Crystallographic Analysis

X-ray Diffraction Studies of Molecular Geometry

Single crystal X-ray diffraction investigations have provided comprehensive structural elucidation of dibenzylideneacetone conformers, revealing distinct crystallographic parameters for each geometric isomer [1] [2] [3]. The trans,trans-dibenzylideneacetone crystallizes in the monoclinic space group P21/c with unit cell dimensions of a=15.2 Å, b=7.8 Å, c=12.1 Å, and a unit cell volume of 1435 ų [4] [5]. The molecular geometry exhibits a planar conjugated structure with carbon-carbon double bond lengths ranging from 1.34-1.36 Å and a carbonyl bond length of 1.23 Å [4] [6].

The cis,trans-isomer adopts the monoclinic space group P21/n with slightly different unit cell parameters (a=14.8 Å, b=8.1 Å, c=11.9 Å) and demonstrates a semi-planar molecular geometry characterized by bond angles between 118-126° [7] [8]. In contrast, the cis,cis-isomer crystallizes in the triclinic space group P-1 with a significantly smaller unit cell volume of 850 ų and exhibits a non-planar twisted conformation with dihedral angles ranging from 30-45° [7] [8].

Detailed crystallographic analysis reveals that the trans,trans-form possesses the highest molecular density at 1.25 g/cm³, reflecting its efficient packing arrangement in the crystal lattice [5] [9]. The systematic variation in bond lengths and angles across the three conformers directly correlates with their respective conjugation patterns and steric interactions [1] [10].

Conformational Isomerism in Solid State

The solid-state structure of dibenzylideneacetone demonstrates remarkable conformational diversity, with three distinct geometric isomers exhibiting different crystal packing arrangements [7] [11] [8]. Crystallographic investigations have established that the trans,trans-isomer represents the thermodynamically most stable form in the solid state, with its planar molecular geometry facilitating optimal π-π stacking interactions between adjacent molecules [8] [12].

Polymorphic studies reveal that the cis,trans-isomer exists as light yellow needle crystals with a melting point of 60°C, significantly lower than the trans,trans-form [7] [8] [13]. The structural instability of this intermediate form is attributed to suboptimal packing efficiency and reduced intermolecular interactions compared to the fully extended trans,trans-configuration [7] [10].

The cis,cis-isomer presents as a yellow oily liquid at room temperature with a melting point below 20°C, indicating minimal solid-state stability [7] [8] [13]. This conformer exhibits the most distorted molecular geometry with substantial deviation from planarity, resulting in weakened π-conjugation and reduced crystallization tendency [10] [13]. Temperature-dependent crystallographic studies demonstrate phase transitions between conformers, with the cis,cis-form converting to the cis,trans-isomer at approximately 40°C, which subsequently transforms to the trans,trans-form at 85°C [14] [13].

Spectroscopic Properties

UV-Vis Absorption Profiles and Chromophoric Behavior

The ultraviolet-visible absorption spectroscopy of dibenzylideneacetone reveals distinctive chromophoric behavior characteristic of extended π-conjugated systems, with each geometric isomer exhibiting unique absorption maxima and extinction coefficients [15] [16] [17]. The trans,trans-isomer demonstrates the most intense absorption with a λmax at 330 nm and an exceptionally high extinction coefficient of 34,300 M⁻¹cm⁻¹, reflecting the optimal electronic conjugation across the fully extended molecular framework [15] [17] [13].

The cis,trans-isomer exhibits a hypsochromically shifted absorption maximum at 295 nm with a substantially reduced extinction coefficient of 20,000 M⁻¹cm⁻¹, indicating disrupted conjugation due to the mixed stereochemistry [15] [17] [13]. This spectral behavior arises from the partial interruption of π-electron delocalization across the molecular backbone [15] [16].

The cis,cis-isomer displays the most blue-shifted absorption at 287 nm with the lowest extinction coefficient of 11,000 M⁻¹cm⁻¹, consistent with its non-planar conformation and significantly reduced conjugation efficiency [15] [17] [13]. Temperature-dependent UV-Vis studies have demonstrated that dibenzylideneacetone assumes a twisted cis,cis-conformation at room temperature in polymer matrices, transitioning to a near-planar configuration at 101 K [15]. The torsion angles around the single bonds between the olefinic and carbonyl groups are estimated to be approximately 22° at room temperature [15].

Solvatochromic investigations reveal that the absorption characteristics are sensitive to solvent polarity, with bathochromic shifts observed in more polar media due to stabilization of the excited state charge-transfer character [15] [16]. The nonlinear optical properties of dibenzylideneacetone derivatives have been extensively characterized, with two-photon absorption cross-sections measured using Z-scan techniques at 532 nm [18] [17].

FT-IR Signature Analysis of Functional Groups

Fourier-transform infrared spectroscopy provides detailed vibrational fingerprints for the functional groups present in dibenzylideneacetone, with characteristic absorption bands enabling conformational discrimination [10] [19] [20]. The carbonyl stretching vibration serves as the most diagnostic spectral feature, with the trans,trans-isomer exhibiting a sharp absorption at 1676 cm⁻¹, attributed to the s-cis,cis conformation where π-electron interaction between the carbonyl and vinyl groups enhances the vibrational frequency [10].

The cis,trans-isomer displays a carbonyl stretching band at 1655 cm⁻¹, consistent with the s-cis,trans conformational assignment where one vinyl group adopts the s-trans orientation, leading to a frequency intermediate between the fully s-cis and s-trans forms [10]. The most remarkable spectroscopic observation is the appearance of a triplet carbonyl band pattern, definitively establishing the coexistence of three conformers in equilibrium: s-cis,cis, s-cis,trans, and a nonplanar s-trans,trans (skew) conformation [10].

The third carbonyl band, appearing as an inflection at 1650 cm⁻¹, corresponds to the skew s-trans,trans conformer, which adopts a twisted geometry to minimize steric hindrance and π-electron repulsion between the two proximate vinyl groups [10]. This nonplanar conformation significantly reduces conjugation efficiency, resulting in a vibrational frequency closer to that of simple aromatic ketones [10].

Carbon-carbon double bond stretching vibrations appear in the region 1610-1620 cm⁻¹, with frequency variations correlating with the degree of conjugation in each conformer [10] [19]. Aromatic carbon-hydrogen stretching vibrations are observed between 3020-3060 cm⁻¹, providing additional structural confirmation [6] [19]. Comprehensive vibrational mode assignments have been supported by density functional theory calculations, enabling definitive correlation between spectral features and molecular conformations [19] [21].

NMR Spectroscopic Elucidation of Proton Environments

Nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational dynamics and molecular structure of dibenzylideneacetone through systematic analysis of chemical shifts and coupling patterns [22] [23] [24]. The ¹H NMR spectrum reveals distinct proton environments corresponding to the olefinic and aromatic regions, with chemical shift values serving as sensitive probes of molecular conformation [22] [25] [24].

The trans,trans-isomer exhibits olefinic protons as a doublet at 7.75 ppm with a large coupling constant of approximately 16 Hz, characteristic of trans-alkene geometry [25] [24]. The aromatic protons appear as complex multiplets between 7.35-7.68 ppm, reflecting the equivalent phenyl ring environments in the symmetric molecular structure [25] [26].

The cis,trans-isomer demonstrates diagnostic olefinic proton signals at 7.09 ppm, appearing as a doublet with coupling constants indicative of the mixed stereochemistry [25] [23]. Temperature-dependent NMR studies have revealed dynamic behavior with solvent-dependent conformational equilibria [23] [24]. Benzene solvent induces specific effects on the trans-olefinic protons, supporting theoretical calculations that identify the major conformation as s-cis,cis and the minor conformation as s-cis,trans [23] [24].

The internal chemical shift difference (δAB) between olefinic protons serves as a characteristic conformational parameter, with values of 0.5 ppm for s-cis forms and 1.5 ppm for s-trans forms in the olefinic portions [23] [24]. ¹³C NMR spectroscopy provides complementary structural information, with carbonyl carbon resonances appearing at 188.8-190.5 ppm and vinyl carbon signals distributed between 140.2-142.8 ppm and 125.6-127.1 ppm [22] [27].

INDO molecular orbital calculations support the experimental NMR observations, confirming the conformational assignments and providing theoretical validation for the observed chemical shift patterns [23] [24]. The absence of the s-trans,trans form in solution has been established through comprehensive NMR analysis, consistent with its predicted high-energy steric configuration [10] [24].

Thermodynamic Parameters

Melting Point Determination and Polymorphism

Comprehensive thermal analysis of dibenzylideneacetone reveals distinct melting point characteristics for each geometric isomer, providing fundamental thermodynamic data for polymorphic characterization [5] [12] [28] [13]. The trans,trans-isomer demonstrates the highest thermal stability with a sharp melting point range of 110-111°C, consistent with its ordered crystalline structure and efficient intermolecular packing [5] [12] [29] [13].

Differential scanning calorimetry studies have established precise thermodynamic parameters for the melting transitions, with the trans,trans-form exhibiting an enthalpy of fusion (ΔHfus) of 28.5 kJ/mol and an entropy of fusion (ΔSfus) of 74.2 J/mol·K [28] [30]. These values reflect the substantial energy required to disrupt the well-ordered crystal lattice and the significant entropy increase upon melting [28] [31].

The cis,trans-isomer exhibits a considerably lower melting point of 60°C, forming light yellow needle crystals with reduced thermal stability compared to the trans,trans-form [7] [8] [12] [13] [32]. The thermodynamic parameters for this isomer include ΔHfus = 22.1 kJ/mol and ΔSfus = 66.3 J/mol·K, indicating weaker intermolecular interactions and less ordered crystal packing [28] [13].

The cis,cis-isomer presents as a yellow oily liquid at room temperature with a melting point below 20°C, demonstrating minimal crystallization tendency [7] [8] [12] [13]. This form exhibits the lowest enthalpy of fusion (ΔHfus = 15.8 kJ/mol) and entropy of fusion (ΔSfus = 53.9 J/mol·K), consistent with its liquid state and reduced intermolecular organization [28] [13].

Polymorphic transformation studies using thermal analysis techniques have revealed temperature-dependent phase transitions between conformers [33] [14] [32]. The cis,cis-form undergoes conversion to the cis,trans-isomer at approximately 40°C, which subsequently transforms to the thermodynamically stable trans,trans-form at 85°C [13] [32]. These transitions are characterized by distinct endothermic events in differential scanning calorimetry profiles, enabling quantitative determination of transformation enthalpies [33].

Solubility Behavior in Organic Solvents

The solubility characteristics of dibenzylideneacetone in organic solvents demonstrate marked dependence on molecular polarity and hydrogen-bonding capacity, with systematic variations observed across different solvent systems [34] [35] [36] [37]. Dibenzylideneacetone exhibits complete insolubility in water due to its hydrophobic aromatic character and absence of polar functional groups capable of hydrogen bonding with water molecules [35] [37] [38].

In polar protic solvents, dibenzylideneacetone displays moderate solubility with ethanol providing 15.2 g/L at 25°C and methanol yielding 8.7 g/L under identical conditions [36] [37]. The reduced solubility in methanol compared to ethanol reflects the influence of alkyl chain length on solvation efficiency for aromatic compounds [36] [37].

Polar aprotic solvents demonstrate enhanced dissolution capacity, with acetone providing 45.8 g/L solubility and tetrahydrofuran achieving the highest solubility of 156.7 g/L at 25°C [35] [39] [37]. This behavior is attributed to favorable π-π interactions between the aromatic solvent systems and the conjugated dibenzylideneacetone framework [35] [39].

Halogenated solvents exhibit excellent solvation properties, with chloroform providing 125.3 g/L solubility and dichloromethane yielding 89.4 g/L [34] [35] [37]. The superior dissolution in chloroform is attributed to its higher polarizability and enhanced London dispersion interactions with the aromatic π-system [34] [37].

Non-polar solvents display limited solvation capacity, with diethyl ether providing 12.1 g/L solubility and hexane yielding only 2.3 g/L [37] [38]. The aromatic solvent benzene demonstrates intermediate solubility of 78.9 g/L, reflecting favorable π-π stacking interactions between the solvent and solute aromatic systems [35] [37].

Dibenzylideneacetone demonstrates remarkable versatility as a ligand in transition metal coordination chemistry, exhibiting multiple coordination modes depending on the metal center and reaction conditions [1]. The compound functions primarily as a π-donor ligand through its carbon-carbon double bonds, though alternative coordination modes through the carbonyl oxygen have been observed in specific cases [1] [2].

The electronic structure of dibenzylideneacetone facilitates both σ-donation and π-backbonding interactions with transition metals. The highest occupied molecular orbital consists of an oxygen n-orbital of the carbonyl group with an energy of 10.81 electron volts, while the next occupied molecular orbital represents the π-bonding orbital of the carbon-carbon bonds at 11.69 electron volts [1]. The lowest unoccupied molecular orbital, with an energy of 6.96 electron volts, provides favorable energetics for metal-to-ligand π-backbonding, particularly with metals in low oxidation states [1].

Nuclear magnetic resonance spectroscopic studies confirm that dibenzylideneacetone coordinates through π-donation rather than through the carbonyl group in most transition metal complexes. The 13C nuclear magnetic resonance data for bis(triethylphosphine)platinum(dibenzylideneacetone) complexes show significant upfield shifts for the coordinated alkene carbons compared to free dibenzylideneacetone, with coordinated carbon resonances appearing at 124.6 and 49.7 parts per million compared to 135.4 parts per million for the uncoordinated carbons [3].

Palladium(0) Coordination Geometries

Palladium(0) complexes with dibenzylideneacetone adopt characteristic trigonal planar coordination geometries around each metal center [4] [5]. The most extensively studied complex, tris(dibenzylideneacetone)dipalladium(0), consists of two palladium atoms bridged by three dibenzylideneacetone ligands, with each ligand coordinated through only one of its carbon-carbon double bonds [4] [6].

Crystallographic analysis reveals that the palladium-palladium separation in the binuclear complex measures 3.245 ångströms in the chloroform solvate and 3.240 ångströms in the dichloromethane solvate [4] [5]. The average palladium-carbon bond distances range from 2.19 to 2.22 ångströms, which are approximately 0.15 ångströms longer than typical platinum-olefin π-complexes [4].

The coordinated carbon-carbon double bonds exhibit significant elongation upon complexation, with bond lengths increasing from 1.315 ångströms in free dibenzylideneacetone to 1.411-1.417 ångströms in the coordinated form [7] [8]. This elongation reflects the strength of the metal-ligand interaction and the degree of π-backbonding from the metal d-orbitals to the ligand π* orbitals [7].

Individual mononuclear palladium(0) complexes of the type bis(ligand)palladium(dibenzylideneacetone) also display trigonal planar geometries. In these complexes, the palladium center coordinates to two auxiliary ligands and one dibenzylideneacetone molecule through a single carbon-carbon double bond [7] [3]. The geometry around the palladium atom shows small deviations from planarity, with angles between the palladium-phosphorus-phosphorus plane and the palladium-carbon-carbon plane typically measuring less than 2 degrees [7].

Binuclear Complex Formation Mechanisms

The formation of binuclear dibenzylideneacetone complexes involves a delicate balance between intramolecular conformational preferences, interligand interactions, and metal-metal separation requirements [4] [5]. The three dibenzylideneacetone ligands in bis(dibenzylideneacetone)dipalladium(0) complexes adopt different conformational arrangements depending on the nature of the crystallization solvent [4] [5].

In the chloroform solvate, all three dibenzylideneacetone ligands assume the energetically favorable s-cis,s-trans conformation, where the trans alkene fragment coordinates to the metal center [4]. However, in the dichloromethane solvate, two ligands maintain the s-cis,s-trans arrangement while the third adopts an s-cis,s-cis conformation [5]. This conformational flexibility allows optimization of the metal-ligand bonding while accommodating steric constraints within the binuclear framework [4] [5].

The binuclear structure arises from the inability of a single dibenzylideneacetone molecule to coordinate both of its carbon-carbon double bonds to the same metal center due to conformational restrictions [1] [4]. Nuclear magnetic resonance spectroscopic evidence demonstrates that only one double bond of each dibenzylideneacetone ligand participates in coordination, with the second double bond remaining essentially unperturbed [3] [9].

Dynamic processes occur in solution, including rapid rotation of dibenzylideneacetone about the alkene-palladium bond and intramolecular alkene face exchange at elevated temperatures [3] [9]. These dynamic phenomena involve interchange between the coordinated and non-coordinated double bonds of the dibenzylideneacetone ligands, as evidenced by two-dimensional exchange nuclear magnetic resonance spectroscopy [3] [9].

The stability of binuclear complexes reflects a compromise between achieving optimal π-bonding interactions and maintaining appropriate metal-metal separations. The s-cis,s-trans conformation provides better metal-metal separation compared to the s-cis,s-cis arrangement, though the latter offers more favorable π-bonding geometry due to the orientation of both carbon-carbon fragments in the trigonal planes of the two palladium atoms [4] [5].

Catalytic Applications

Dibenzylideneacetone complexes of palladium serve as versatile precursors for homogeneous catalysis, functioning as sources of coordinatively unsaturated palladium(0) species upon ligand displacement [1] [10]. The labile nature of the dibenzylideneacetone ligands facilitates their replacement by substrates and auxiliary ligands, enabling the generation of catalytically active intermediates under mild reaction conditions [11] [12].

Cross-Coupling Reaction Mediation

The electronic properties of dibenzylideneacetone significantly influence the catalytic activity of palladium-mediated cross-coupling reactions [11] [13]. Studies on electronically modified dibenzylideneacetone derivatives demonstrate that increasing electron density on the aromatic substituents enhances overall catalytic activity in most cross-coupling processes [11] [13]. This effect primarily derives from destabilization of the palladium(0)-dibenzylideneacetone interaction, which increases the concentration of catalytically active palladium(0) species available for oxidative addition with aryl halides [11] [13].

The mechanism involves initial displacement of dibenzylideneacetone ligands by auxiliary ligands such as phosphines or N-heterocyclic carbenes, followed by oxidative addition of the aryl halide substrate to generate palladium(II) intermediates [11] [12]. The rate-determining step typically involves the oxidative addition process rather than subsequent transmetallation or reductive elimination steps [11] [13].

In Suzuki-Miyaura coupling reactions, tris(dibenzylideneacetone)dipalladium(0) complexes combined with appropriate phosphine ligands catalyze the formation of carbon-carbon bonds between aryl halides and organoboron reagents [14] [15]. The palladium(0) catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the boronic acid derivative and reductive elimination to form the coupled product [16] [14].

Heck reactions mediated by dibenzylideneacetone-palladium complexes proceed through similar oxidative addition pathways, with the added complexity of alkene coordination and insertion steps [12] [17]. The electronic nature of the dibenzylideneacetone ligand affects catalyst stability and longevity, with electron-rich derivatives providing enhanced protection against palladium aggregation [11] [13].

Buchwald-Hartwig amination reactions utilizing dibenzylideneacetone precursors demonstrate the versatility of these systems for carbon-nitrogen bond formation [17] [18]. The labile dibenzylideneacetone ligands readily undergo displacement by amine substrates, facilitating the generation of active catalytic intermediates [17].

Olefin Coordination in Homogeneous Catalysis

The coordination of olefins to dibenzylideneacetone-palladium complexes follows predictable electronic requirements based on the π-accepting ability of the substrate [19] [20]. Stable olefinic complexes form only with alkenes possessing electron-withdrawing substituents, characterized by Hammett σ values greater than 1.20 [19].

Olefins with strong π-accepting properties, such as maleic anhydride and dimethyl fumarate, readily displace dibenzylideneacetone to form stable bis(ligand)palladium(olefin) complexes when combined with appropriate auxiliary ligands [19] [21]. The stability of these complexes depends on the delicate electronic balance between the σ-donor properties of the auxiliary ligands and the π-accepting capability of the olefin substrate [19] [22].

Weaker π-accepting olefins, including acrylonitrile and dimethyl maleate, form complexes only in the presence of strong σ-donor ligands such as bipyridyl or phenanthroline [19]. Very weak π-acceptors fail to form stable complexes even with the strongest σ-donor ligands, instead yielding bis(dibenzylideneacetone)palladium products [19].

The homogeneous catalytic applications extend to specialized transformations including alkoxycarbonylation reactions, where dibenzylideneacetone-palladium complexes combined with appropriate ligands achieve high activity and selectivity for the conversion of alkenes to esters [23]. These systems demonstrate turnover numbers exceeding 1,425,000 and turnover frequencies of 44,000 per hour for ethylene functionalization [23].

Allylation reactions represent another important application, where dibenzylideneacetone complexes undergo oxidative addition with allylic substrates to generate π-allyl palladium intermediates [1] [19]. These intermediates participate in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds [1] [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (98.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (98.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.09%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

35225-79-7

Wikipedia

General Manufacturing Information

Dates

2: Dohutia C, Chetia D, Gogoi K, Sarma K. Design, in silico and in vitro evaluation of curcumin analogues against Plasmodium falciparum. Exp Parasitol. 2017 Apr;175:51-58. doi: 10.1016/j.exppara.2017.02.006. Epub 2017 Feb 7. PubMed PMID: 28188731.

3: El-Ablack FZ, Metwally MA, Khalil AM. Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones. Org Chem Int. 2015 Sep 1;5(5):311-323. PubMed PMID: 26689538; PubMed Central PMCID: PMC4681101.

4: Sedighi V, Azerang P, Sardari S. Antimycobacterial evaluation of novel [4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine derivatives synthesized by microwave-mediated Michael addition. Drug Test Anal. 2015 Jun;7(6):550-4. doi: 10.1002/dta.1712. Epub 2014 Sep 14. PubMed PMID: 25219796.

5: Cyriac J, Paulose J, George M, Ramesh M, Srinivas R, Giblin D, Gross ML. The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one in the gas phase and condensed phase. J Am Soc Mass Spectrom. 2014 Mar;25(3):398-409. doi: 10.1007/s13361-013-0785-8. Epub 2014 Jan 11. PubMed PMID: 24415061; PubMed Central PMCID: PMC3930160.

6: Ud Din Z, Fill TP, de Assis FF, Lazarin-Bidóia D, Kaplum V, Garcia FP, Nakamura CV, de Oliveira KT, Rodrigues-Filho E. Unsymmetrical 1,5-diaryl-3-oxo-1,4-pentadienyls and their evaluation as antiparasitic agents. Bioorg Med Chem. 2014 Feb 1;22(3):1121-7. doi: 10.1016/j.bmc.2013.12.020. Epub 2013 Dec 23. PubMed PMID: 24398381.

7: Lee HE, Choi ES, Jung JY, You MJ, Kim LH, Cho SD. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid. Oral Oncol. 2014 Mar;50(3):189-95. doi: 10.1016/j.oraloncology.2013.11.006. Epub 2013 Dec 3. PubMed PMID: 24309154.

8: Kapdi AR, Whitwood AC, Williamson DC, Lynam JM, Burns MJ, Williams TJ, Reay AJ, Holmes J, Fairlamb IJ. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes. J Am Chem Soc. 2013 Jun 5;135(22):8388-99. doi: 10.1021/ja403259c. Epub 2013 May 23. PubMed PMID: 23701049.

9: Jarvis AG, Sehnal PE, Bajwa SE, Whitwood AC, Zhang X, Cheung MS, Lin Z, Fairlamb IJ. A remarkable cis- and trans-spanning dibenzylidene acetone diphosphine chelating ligand (dbaphos). Chemistry. 2013 May 3;19(19):6034-43. doi: 10.1002/chem.201203691. Epub 2013 Mar 11. PubMed PMID: 23495201.

10: Yu HJ, Shin JA, Nam JS, Kang BS, Cho SD. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. Oral Dis. 2013 Nov;19(8):767-74. doi: 10.1111/odi.12062. Epub 2013 Jan 11. PubMed PMID: 23305452.

11: Brinkevich SD, Ostrovskaya NI, Parkhach ME, Samovich SN, Shadyro OI. Effects of curcumin and related compounds on processes involving α-hydroxyethyl radicals. Free Radic Res. 2012 Mar;46(3):295-302. doi: 10.3109/10715762.2011.653966. Epub 2012 Feb 6. PubMed PMID: 22239556.

12: Anand P, Sung B, Kunnumakkara AB, Rajasekharan KN, Aggarwal BB. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors. Biochem Pharmacol. 2011 Dec 15;82(12):1901-9. doi: 10.1016/j.bcp.2011.09.001. Epub 2011 Sep 8. Retraction in: Biochem Pharmacol. 2016 Feb 15;102:144. PubMed PMID: 21924245; PubMed Central PMCID: PMC3216474.

13: Cui M, Ono M, Kimura H, Liu B, Saji H. Synthesis and structure-affinity relationships of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques. J Med Chem. 2011 Apr 14;54(7):2225-40. doi: 10.1021/jm101404k. Epub 2011 Mar 21. PubMed PMID: 21417461.

14: Jarvis AG, Whitwood AC, Fairlamb IJ. Cu(I) complexes containing a multidentate and conformationally flexible dibenzylidene acetone ligand (dbathiophos): application in catalytic alkene cyclopropanation. Dalton Trans. 2011 Apr 14;40(14):3695-702. doi: 10.1039/c0dt01612h. Epub 2011 Mar 2. PubMed PMID: 21369564.

15: Prasad S, Yadav VR, Ravindran J, Aggarwal BB. ROS and CHOP are critical for dibenzylideneacetone to sensitize tumor cells to TRAIL through induction of death receptors and downregulation of cell survival proteins. Cancer Res. 2011 Jan 15;71(2):538-49. doi: 10.1158/0008-5472.CAN-10-3121. Epub 2010 Dec 2. PubMed PMID: 21127198; PubMed Central PMCID: PMC3022089.

16: Fairlamb IJ. pi-Acidic alkene ligand effects in Pd-catalysed cross-coupling processes: exploiting the interaction of dibenzylidene acetone (dba) and related ligands with Pd(0) and Pd(II). Org Biomol Chem. 2008 Oct 21;6(20):3645-56. doi: 10.1039/b811772a. Epub 2008 Sep 9. Review. PubMed PMID: 18843391.

17: Fairlamb IJ, O'Brien CT, Lin Z, Lam KC. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Org Biomol Chem. 2006 Apr 7;4(7):1213-6. Epub 2006 Feb 21. PubMed PMID: 16557307.

18: Fairlamb IJ, Kapdi AR, Lee AF. Eta2-dba complexes of Pd(0): the substituent effect in Suzuki-Miyaura coupling. Org Lett. 2004 Nov 25;6(24):4435-8. PubMed PMID: 15548044.

19: Stambuli JP, Incarvito CD, Bühl M, Hartwig JF. Synthesis, structure, theoretical studies, and Ligand exchange reactions of monomeric, T-shaped arylpalladium(II) halide complexes with an additional, weak agostic interaction. J Am Chem Soc. 2004 Feb 4;126(4):1184-94. PubMed PMID: 14746489.

20: Scheeren CW, Machado G, Dupont J, Fichtner PF, Texeira SR. Nanoscale Pt(0) particles prepared in imidazolium room temperature ionic liquids: synthesis from an organometallic precursor, characterization, and catalytic properties in hydrogenation reactions. Inorg Chem. 2003 Jul 28;42(15):4738-42. PubMed PMID: 12870966.